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Compound of Interest

Compound Name: 3-Acetyl-2-fluoropyridine

Cat. No.: B1337989 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Experimental spectroscopic data for 3-acetyl-2-fluoropyridine is not readily

available in public scientific databases. The data presented in this document are predicted

values based on the analysis of structurally related compounds, including 3-acetylpyridine, 2-

fluoropyridine, and 3-acetyl-2-chloropyridine. This guide is intended to provide an informed

estimation of the expected spectroscopic characteristics of 3-acetyl-2-fluoropyridine and to

outline the standard methodologies for their acquisition.

Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data for 3-acetyl-2-fluoropyridine.

Predicted ¹H, ¹³C, and ¹⁹F NMR Data
Nuclear Magnetic Resonance spectroscopy is a powerful tool for elucidating the structure of

organic molecules. The predicted chemical shifts for 3-acetyl-2-fluoropyridine are influenced

by the electron-withdrawing effects of the fluorine atom, the nitrogen atom in the pyridine ring,

and the acetyl group.

Table 1: Predicted NMR Data for 3-Acetyl-2-fluoropyridine
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¹H NMR
Predicted Chemical

Shift (δ, ppm)
Predicted Multiplicity

Predicted Coupling

Constant (J, Hz)

CH₃ 2.6 - 2.8 s -

H-4 8.1 - 8.3 ddd

J(H4,H5) ≈ 7-8,

J(H4,F) ≈ 5-6,

J(H4,H6) ≈ 1-2

H-5 7.4 - 7.6 ddd

J(H5,H4) ≈ 7-8,

J(H5,H6) ≈ 4-5,

J(H5,F) ≈ 1-2

H-6 8.3 - 8.5 ddd

J(H6,H5) ≈ 4-5,

J(H6,F) ≈ 2-3,

J(H6,H4) ≈ 1-2

¹³C NMR
Predicted Chemical

Shift (δ, ppm)

Predicted Multiplicity

(due to ¹⁹F coupling)

Predicted Coupling

Constant (J, Hz)

CH₃ 25 - 30 q -

C=O 195 - 200 d ³J(C,F) ≈ 3-5

C-2 158 - 162 d ¹J(C,F) ≈ 230-250

C-3 125 - 130 d ²J(C,F) ≈ 15-20

C-4 140 - 145 d ²J(C,F) ≈ 10-15

C-5 120 - 125 d ³J(C,F) ≈ 3-5

C-6 148 - 152 d ⁴J(C,F) ≈ 2-4

¹⁹F NMR
Predicted Chemical Shift (δ,

ppm)
Reference

F-2 -70 to -90 CFCl₃
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Note: Predicted values are based on data from related compounds and general principles of

NMR spectroscopy. Actual experimental values may vary based on solvent, concentration, and

instrument parameters.

Predicted Infrared (IR) Spectroscopy Data
IR spectroscopy is used to identify the functional groups present in a molecule. The predicted

IR absorption bands for 3-acetyl-2-fluoropyridine are based on the characteristic frequencies

of the pyridine ring, the carbonyl group, and the C-F bond.

Table 2: Predicted IR Absorption Bands for 3-Acetyl-2-fluoropyridine

Functional Group
Predicted Wavenumber

(cm⁻¹)
Intensity

C-H (aromatic) 3050 - 3150 Medium

C-H (aliphatic, CH₃) 2900 - 3000 Medium

C=O (aryl ketone) 1690 - 1710 Strong

C=N, C=C (pyridine ring) 1550 - 1620 Medium-Strong

C-F (aryl fluoride) 1200 - 1250 Strong

Predicted Mass Spectrometry (MS) Data
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. For 3-acetyl-2-fluoropyridine (C₇H₆FNO), the expected molecular ion peak and

major fragments are outlined below.

Table 3: Predicted Mass Spectrometry Data for 3-Acetyl-2-fluoropyridine
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m/z Proposed Fragment Notes

139 [M]⁺ Molecular Ion

124 [M - CH₃]⁺ Loss of a methyl radical

96 [M - COCH₃]⁺ Loss of the acetyl group

78 [C₅H₄N]⁺ Pyridine radical cation

Experimental Protocols
The following are generalized experimental protocols for acquiring the spectroscopic data

described above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
A standard protocol for obtaining NMR spectra of 3-acetyl-2-fluoropyridine would be as

follows:

Sample Preparation: Dissolve approximately 5-15 mg of the compound in 0.6-0.8 mL of a

suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane

(TMS) as an internal standard if the solvent does not contain it.

Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a 400 MHz or 500

MHz instrument.

¹H NMR Acquisition: Acquire a one-dimensional proton spectrum. Typical parameters include

16-32 scans, a relaxation delay of 1-2 seconds, and a spectral width of 0-12 ppm.

¹³C NMR Acquisition: Acquire a one-dimensional carbon spectrum with proton decoupling.

Typical parameters include 1024-4096 scans, a relaxation delay of 2-5 seconds, and a

spectral width of 0-220 ppm.

¹⁹F NMR Acquisition: Acquire a one-dimensional fluorine spectrum. A spectral width of +50 to

-250 ppm is generally sufficient for most organofluorine compounds.

Infrared (IR) Spectroscopy
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A typical protocol for Attenuated Total Reflectance (ATR) FT-IR is as follows:

Sample Preparation: Place a small amount of the solid or liquid 3-acetyl-2-fluoropyridine
directly onto the ATR crystal.

Instrumentation: Use a Fourier-transform infrared (FT-IR) spectrometer equipped with an

ATR accessory.

Data Acquisition:

Record a background spectrum of the clean, empty ATR crystal.

Apply pressure to ensure good contact between the sample and the crystal.

Record the sample spectrum, typically co-adding 16-32 scans at a resolution of 4 cm⁻¹.

The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
A general protocol for Electrospray Ionization (ESI) MS is as follows:

Sample Preparation: Prepare a dilute solution of 3-acetyl-2-fluoropyridine (approximately

0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile. A small amount of formic

acid or ammonium acetate can be added to promote ionization.

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source,

such as a quadrupole, ion trap, or time-of-flight (TOF) analyzer.

Data Acquisition: Infuse the sample solution into the ESI source at a flow rate of 5-20 µL/min.

Acquire data in positive ion mode. The mass range should be set to scan from m/z 50 to 500

to observe the molecular ion and potential fragments.

Visualizations
The following diagrams illustrate the logical workflow for spectroscopic analysis and the

structural relationships used for data prediction.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b1337989?utm_src=pdf-body
https://www.benchchem.com/product/b1337989?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1337989?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound Synthesis & Purification

Spectroscopic Analysis

Structure Elucidation

Synthesis of
3-Acetyl-2-fluoropyridine

Purification
(e.g., Chromatography, Recrystallization)

Mass Spectrometry (MS)
- Molecular Weight

- Elemental Formula

Infrared (IR) Spectroscopy
- Functional Groups

NMR Spectroscopy
(¹H, ¹³C, ¹⁹F)
- Connectivity
- 3D Structure

Data Integration and
Structure Verification

Click to download full resolution via product page

Caption: Workflow for the synthesis and spectroscopic characterization of a novel compound.
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Reference Compounds for Prediction
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Caption: Structural analogues used for predicting the spectroscopic data of the target

compound.

To cite this document: BenchChem. [Technical Guide to the Predicted Spectroscopic Profile
of 3-Acetyl-2-fluoropyridine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1337989#spectroscopic-data-for-3-acetyl-2-
fluoropyridine-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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